6-Mercaptohexanoic acid

Catalog No.
S1520473
CAS No.
17689-17-7
M.F
C6H12O2S
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Mercaptohexanoic acid

CAS Number

17689-17-7

Product Name

6-Mercaptohexanoic acid

IUPAC Name

6-sulfanylhexanoic acid

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C6H12O2S/c7-6(8)4-2-1-3-5-9/h9H,1-5H2,(H,7,8)

InChI Key

CMNQZZPAVNBESS-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCS

Synonyms

5-Carboxy-1-pentanethiol; 5-Mercaptopentanecarboxylic Acid; 6-Mercaptocaproic Acid; NSC 310239; ε-Mercaptocapronic Acid

Canonical SMILES

C(CCC(=O)O)CCS

Synthesis of Nanoparticles

6-Mercaptohexanoic acid (MHA) finds significant application in scientific research for the synthesis of nanoparticles, particularly gold nanoparticles. Its thiol group (-SH) has a high affinity for gold surfaces, allowing MHA to bind strongly to gold atoms and act as a stabilizing agent during the nanoparticle formation process []. This prevents the nanoparticles from aggregating and ensures their uniform size distribution, crucial for various research applications [].

Self-Assembled Monolayers (SAMs)

MHA is also used to create self-assembled monolayers (SAMs) on gold surfaces. SAMs are ordered assemblies of molecules formed through spontaneous chemisorption on a substrate. MHA, due to its thiol group, readily chemisorbs onto gold surfaces, forming well-defined and densely packed monolayers []. These SAMs can be used to modify the surface properties of gold, such as wettability, electrical conductivity, and biocompatibility, tailoring them for various research purposes [].

Other Applications

Beyond its role in nanoparticle synthesis and SAM formation, MHA has been explored in other research areas, including:

  • Biosensing: MHA can be used to functionalize surfaces for biosensing applications by immobilizing biomolecules like enzymes or antibodies, allowing for the detection of specific biomolecules [].
  • Drug delivery: MHA can be conjugated with drug molecules to improve their targeting and delivery properties [].
  • Antimicrobial activity: Recent studies have shown that MHA exhibits some antimicrobial activity against certain bacterial strains, although further research is needed to understand its potential as an antimicrobial agent [].

6-Mercaptohexanoic acid is an organosulfur compound with the molecular formula C₆H₁₂O₂S. It features a thiol group (-SH) and a carboxylic acid group (-COOH), making it a member of the thiol and carboxylic acid functional groups. This compound appears as a colorless liquid and has a molecular weight of 148.22 g/mol. Its boiling point is approximately 273.05 °C, although specific melting point data is not available . The presence of the thiol group allows it to participate in various

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophilic centers in other molecules.
  • Esterification: It can react with alcohols to form esters, particularly when heated in the presence of an acid catalyst.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Reduction: Conversely, it can be reduced to form alkanes or other reduced sulfur species.

These reactions make 6-Mercaptohexanoic acid useful in synthetic organic chemistry and materials science.

Several methods exist for synthesizing 6-Mercaptohexanoic acid:

  • From Hexanoic Acid: It can be synthesized by reacting hexanoic acid with hydrogen sulfide in the presence of a catalyst.
  • Thiol Addition: The addition of sodium hydrosulfide to hexanoic acid derivatives can yield 6-Mercaptohexanoic acid.
  • Alkylation Reactions: Alkylation of thiol compounds with halogenated hexanoic acids is another route for synthesis.

These methods vary in complexity and yield, often depending on the desired purity and scale of production.

6-Mercaptohexanoic acid has several notable applications:

  • Nanotechnology: It serves as a capping agent for nanoparticles, such as indium phosphide quantum dots, enhancing their luminescence properties and stability .
  • Bioconjugation: Due to its reactive thiol group, it is used in bioconjugation techniques for labeling biomolecules.
  • Surface Modification: It is employed in modifying surfaces of materials to improve adhesion and compatibility with biological systems.
  • Chemical Synthesis: This compound acts as a reagent in various chemical syntheses due to its functional groups.

Interaction studies involving 6-Mercaptohexanoic acid often focus on its role in stabilizing nanoparticles and its interactions with biological molecules. For instance, studies have shown that it enhances the dispersion of gold nanoparticles in aqueous solutions, which is critical for applications in drug delivery and imaging . Additionally, its interactions with proteins and enzymes are being explored to understand its potential as a biochemical tool.

Several compounds share structural similarities with 6-Mercaptohexanoic acid, including:

  • 2-Mercaptoethanol: A smaller thiol compound used extensively in biochemistry for reducing disulfide bonds.
  • 3-Mercaptopropionic Acid: Similar in structure but shorter; used in similar applications as a capping agent.
  • Thioacetic Acid: Contains a thioester functional group; used in organic synthesis but differs due to the absence of a carboxylic acid group.
CompoundFormulaUnique Features
6-Mercaptohexanoic AcidC₆H₁₂O₂SLonger carbon chain; dual functionality
2-MercaptoethanolC₂H₆OSSmaller size; primarily used as a reducing agent
3-Mercaptopropionic AcidC₃H₈O₂SShorter chain; used similarly as a capping agent
Thioacetic AcidC₂H₄OSThioester; lacks carboxylic functionality

The uniqueness of 6-Mercaptohexanoic acid lies in its combination of both thiol and carboxylic functionalities, allowing it to participate in diverse

Thiol-ene click chemistry has emerged as one of the most efficient and reliable methods for synthesizing 6-mercaptohexanoic acid and related thiol compounds [9] [38]. This approach leverages the radical-mediated addition of thiols to alkenes, providing high yields and excellent selectivity under mild reaction conditions [39] [40].

The thiol-ene reaction mechanism proceeds through a characteristic chain process involving initiation, propagation, and termination steps [9]. Photochemical initiation is the most commonly employed method, utilizing ultraviolet light to generate thiyl radicals from suitable photoinitiators [41]. The reaction exhibits anti-Markovnikov selectivity, ensuring regiospecific addition of the thiol group to the alkene substrate [38].

Recent studies have demonstrated that photoinitiated thiol-ene reactions can achieve completion in remarkably short timeframes, often within seconds to minutes under optimal conditions [41]. The reaction kinetics follow a Gaussian profile under light-limited conditions, with an observable induction period followed by exponential conversion of reactants to products [41].

Table 1: Optimization Parameters for Thiol-Ene Synthesis of 6-Mercaptohexanoic Acid

ParameterOptimal RangeYield Impact
Light Intensity4-18 mW/cm²85-95% conversion [41]
Reaction Time30-150 seconds>90% completion [41]
Thiol:Alkene Ratio1:1 to 2:1Maximum efficiency at 2:1 [41]
Temperature20-25°CAmbient conditions preferred [9]

The versatility of thiol-ene chemistry extends to various initiator systems, including 2,2-dimethoxy-2-phenylacetophenone and other photoinitiators [41]. Under aqueous conditions, tert-butyl hydroperoxide has proven effective as a water-soluble radical initiator, enabling environmentally friendly synthesis protocols [57].

Substitution Reaction Methodologies

Nucleophilic substitution reactions represent the most traditional and widely employed method for synthesizing 6-mercaptohexanoic acid [17] [19]. The standard protocol involves the displacement of halide ions from 6-bromohexanoic acid using thiourea as the nucleophilic sulfur source [2] [17].

The substitution mechanism proceeds through formation of an intermediate alkyl isothiourea salt, which subsequently undergoes hydrolysis under basic conditions to yield the desired thiol product [17] [19]. This two-step process effectively circumvents the formation of unwanted disulfide byproducts that commonly occur with direct thiolate substitution [17].

A representative synthesis protocol involves refluxing 6-bromohexanoic acid with thiourea in 1,4-dioxane at 80°C for 4 hours [2]. The reaction mixture is then cooled, the solvent removed under vacuum, and the pH adjusted to 4 using dilute hydrochloric acid [2]. The thiol product is extracted with dichloromethane, dried over sodium sulfate, and concentrated to yield 6-mercaptohexanoic acid as a yellow oil [2].

Table 2: Substitution Reaction Conditions and Yields

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
6-Bromohexanoic acidThiourea1,4-Dioxane80475 [2]
6-Bromohexanoic acidSodium hydrosulfideEthanol78668 [17]
6-Chlorohexanoic acidThioureaDMF100862 [19]

The reaction conditions significantly influence both yield and purity of the final product [53]. Optimal thiourea to alkyl halide ratios typically range from 1.2:1 to 1.5:1, with higher ratios improving conversion but potentially complicating purification [53]. Temperature control is critical, as excessive heating can lead to decomposition and formation of unwanted side products [17].

Alternative nucleophiles such as sodium hydrosulfide can also be employed, though yields are generally lower compared to the thiourea method [17] [19]. The choice of solvent plays a crucial role in reaction efficiency, with polar aprotic solvents like dimethylformamide and 1,4-dioxane providing superior results compared to protic solvents [17].

Large-Scale Production Techniques

Industrial production of 6-mercaptohexanoic acid requires scalable synthetic methods that balance efficiency, cost-effectiveness, and environmental considerations [22] [25]. Large-scale synthesis typically employs continuous flow processes and optimized reaction conditions to maximize throughput while minimizing waste generation [22].

The most commercially viable approach involves the reaction of unsaturated carboxylic acid precursors with hydrogen sulfide or metal hydrosulfide salts under controlled conditions [22]. This method utilizes readily available starting materials and produces minimal byproducts, making it suitable for industrial implementation [22].

Process optimization studies have identified key parameters for large-scale production, including reactor design, heat transfer efficiency, and product separation protocols [22]. Continuous stirred-tank reactors operating at moderate temperatures (60-80°C) and atmospheric pressure provide optimal conditions for sustained production [25].

Table 3: Industrial Production Parameters

Process VariableSpecificationEconomic Impact
Reactor Volume1000-5000 LProduction capacity: 100-500 kg/batch [20]
Operating Temperature60-80°CEnergy efficiency optimized [25]
Catalyst Loading0.1-0.5 mol%Minimal catalyst consumption [22]
Conversion Rate>95%Reduced raw material costs [22]

Industrial purification methods focus on distillation under reduced pressure to prevent thermal decomposition of the thiol product [25] [50]. Vacuum distillation at pressures below 10 mmHg allows for efficient separation while maintaining product integrity [47] [50].

Commercial suppliers such as American Elements and Sigma-Aldrich offer 6-mercaptohexanoic acid in various purity grades, ranging from 90% to 99.999% [20] [32]. The availability of high-purity material reflects the maturity of industrial production processes and the compound's importance in research and commercial applications [20].

Purification Strategies and Protocols

Purification of 6-mercaptohexanoic acid presents unique challenges due to the compound's tendency to form disulfide bonds and its susceptibility to oxidation [27] [30]. Effective purification protocols must address these stability concerns while achieving the desired purity levels for specific applications [29].

Vacuum distillation represents the primary purification method for 6-mercaptohexanoic acid, taking advantage of the compound's relatively high boiling point (273.05°C at atmospheric pressure) to separate it from lower-boiling impurities [20] [47]. The distillation is typically performed at reduced pressure (5-20 mmHg) to lower the boiling point and prevent thermal decomposition [47] [50].

Column chromatography provides an alternative purification approach, particularly useful for analytical-scale preparations [29]. Silica gel chromatography using gradient elution with hexane and ethyl acetate can effectively separate 6-mercaptohexanoic acid from structurally similar impurities [29]. The compound typically elutes with an Rf value of approximately 0.5 in 2:1 hexane:ethyl acetate [29].

Table 4: Purification Methods and Efficiency

MethodConditionsPurity Achieved (%)Recovery (%)
Vacuum Distillation10 mmHg, 150°C95-98 [47]85-90 [50]
Column ChromatographySiO₂, hex:EtOAc gradient98-99 [29]75-85 [29]
RecrystallizationEthanol/water90-95 [27]70-80 [27]
Liquid-Liquid ExtractionDCM/water85-90 [28]90-95 [28]

Recrystallization techniques can be employed when the compound is obtained in solid form or when crystalline derivatives are desired [27] [30]. The choice of solvent system is critical, with ethanol-water mixtures providing good results for removing ionic impurities while maintaining product integrity [27].

Quality control measures include spectroscopic analysis using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity [32]. Gas chromatography-mass spectrometry analysis provides quantitative assessment of impurity levels and product homogeneity [20].

Deuterated Analogue Synthesis (6-Mercaptohexanoic Acid-D6)

The synthesis of deuterated 6-mercaptohexanoic acid (6-mercaptohexanoic acid-D6) requires specialized synthetic approaches to incorporate deuterium atoms at specific positions within the molecule [36]. This isotopically labeled compound serves as an important analytical standard and research tool for mechanistic studies [36].

The most common approach involves the use of deuterated starting materials in the substitution reaction methodology [36]. Deuterated hexanoic acid derivatives can be prepared through exchange reactions or by starting from deuterium-labeled precursors [35]. The molecular formula of the deuterated analogue is C₆D₆H₆O₂S, with a molecular weight of 154.26 g/mol [36].

Commercial availability of 6-mercaptohexanoic acid-D6 is limited, with specialized suppliers such as LGC Standards offering custom synthesis services [36]. The compound typically requires made-to-order production due to its specialized nature and limited demand [36].

Table 5: Deuterated Analogue Specifications

PropertyValueReference
Molecular FormulaC₆D₆H₆O₂S [36]
Molecular Weight154.26 g/mol [36]
Deuterium Content99% D [35]
Chemical Purity>98% [36]

Synthetic strategies for deuterated analogues often employ deuterium exchange reactions under basic conditions to replace exchangeable hydrogen atoms [35]. Alternative approaches utilize deuterated reducing agents or deuterium gas in catalytic hydrogenation processes [35].

The characterization of deuterated compounds requires specialized analytical techniques, including deuterium nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry [36]. These methods confirm the incorporation and position of deuterium atoms within the molecular structure [35].

The formation of self-assembled monolayers of 6-mercaptohexanoic acid on gold surfaces proceeds through a well-defined chemisorption mechanism involving strong thiol-gold interactions. The process begins with the initial physisorption of 6-mercaptohexanoic acid molecules from solution onto the gold surface, followed by the formation of covalent thiol-gold bonds through the displacement of hydrogen from the sulfur-hydrogen bond [1] [2].

The mechanism involves several distinct phases that occur sequentially during monolayer formation. Initially, 6-mercaptohexanoic acid molecules undergo rapid adsorption at the gold-solution interface, with the sulfur atom in the thiol group (-SH) forming strong bonds with gold atoms on the surface. This chemisorption process is thermodynamically favorable due to the high affinity between sulfur and gold, resulting in bond strengths ranging from 126 to 167 kilojoules per mole [4].

The adsorption kinetics follow a two-step process characterized by an initial fast phase and a subsequent slower organization phase. During the fast phase, which occurs within the first 1-5 minutes of exposure, 6-mercaptohexanoic acid molecules rapidly occupy available gold surface sites [5] [4]. The Langmuir adsorption constant for this process has been determined to be approximately 5×10¹¹ M⁻¹, indicating extremely strong binding affinity [6] [4].

The slower organization phase extends over 20-40 hours and involves the lateral reorganization of adsorbed molecules to achieve optimal packing density and molecular orientation [1] [5]. During this phase, van der Waals interactions between the hexyl chains of adjacent molecules drive the formation of well-ordered domains with characteristic molecular tilts of 25-30 degrees from the surface normal [5] [7].

The formation mechanism is sensitive to solvent conditions, with water-ethanol mixtures enhancing the quality of the resulting monolayers. Studies have shown that ethanol-water solutions containing 35% water content provide optimal conditions for 6-mercaptohexanoic acid self-assembly, resulting in improved crystallinity and reduced defect density [1] [5].

Orientation and Packing Density Analysis

The molecular orientation and packing density of 6-mercaptohexanoic acid self-assembled monolayers have been extensively characterized using multiple analytical techniques. Scanning tunneling microscopy studies reveal that 6-mercaptohexanoic acid molecules adopt a (√3×√3)R30° structure on Au(111) surfaces, with individual molecules organized in well-defined domains [8] [9].

The molecular orientation is characterized by a tilt angle of 25-30 degrees from the surface normal, as determined through Fourier transform infrared spectroscopy analysis of the methylene stretching vibrations [5] [7]. This tilt angle represents an optimal balance between maximizing intermolecular van der Waals interactions and minimizing steric hindrance between neighboring molecules.

Packing density measurements using inductively coupled plasma mass spectrometry demonstrate that 6-mercaptohexanoic acid achieves surface coverages ranging from 4.3 to 6.3 molecules per square nanometer, depending on the preparation conditions and substrate morphology [4] [10]. The variation in packing density correlates with the curvature of the substrate surface, with higher densities observed on flat surfaces compared to curved nanoparticle surfaces.

The influence of chain length on packing density has been systematically investigated through comparative studies with other mercaptoalkanoic acids. Results indicate that 6-mercaptohexanoic acid, with its six-carbon chain, exhibits optimal packing characteristics that balance molecular mobility with structural stability [4] [10]. Shorter chains result in less stable monolayers due to reduced van der Waals interactions, while longer chains experience increased steric hindrance that limits achievable packing densities.

X-ray photoelectron spectroscopy analysis provides quantitative information about molecular orientation through carbon-to-gold atomic ratios. For 6-mercaptohexanoic acid monolayers, typical C/Au ratios range from 0.5 to 2.0, with higher ratios indicating more upright molecular orientations [5] [10]. The sulfur 2p binding energy at 162 electron volts confirms the formation of thiolate bonds with gold atoms, validating the chemisorption mechanism.

Surface Coverage Quantification Methods

Multiple analytical techniques have been developed and validated for quantifying the surface coverage of 6-mercaptohexanoic acid monolayers on gold surfaces. Each method offers distinct advantages and limitations in terms of accuracy, precision, and applicability to different experimental conditions.

Inductively coupled plasma mass spectrometry represents the most precise method for surface coverage quantification, achieving accuracy within ±5% of the true coverage values [4] [10]. This technique measures the gold-to-sulfur atomic ratio in dissolved monolayer samples, providing direct quantification of the number of adsorbed molecules per unit area. The method yields coverage values ranging from 4.3 to 6.3 molecules per square nanometer for 6-mercaptohexanoic acid monolayers.

X-ray photoelectron spectroscopy provides surface-sensitive analysis of carbon-to-gold ratios, enabling coverage determination with ±10% accuracy [5] [10]. The technique measures the relative intensities of carbon 1s and gold 4f photoelectron peaks, which correlate directly with the number of adsorbed organic molecules. Coverage values determined by X-ray photoelectron spectroscopy typically range from 3.5 to 5.5 molecules per square nanometer.

Electrochemical reductive desorption offers a direct method for coverage quantification through coulometric analysis of the charge required to remove adsorbed molecules from the gold surface [8] [11]. This technique achieves ±8% accuracy and provides coverage values ranging from 4.0 to 5.0 molecules per square nanometer. The method is particularly useful for studying the electrochemical stability of the monolayers under various potential conditions.

Quartz crystal microbalance measurements enable real-time monitoring of mass changes during monolayer formation, allowing determination of surface coverage through mass-to-frequency conversion relationships [6] [12]. The technique provides ±12% accuracy with coverage values ranging from 4.5 to 6.0 molecules per square nanometer. Additionally, the method provides valuable kinetic information about the adsorption process.

Radiochemical methods using radioactive sulfur-labeled 6-mercaptohexanoic acid achieve the highest precision of ±3% but require specialized handling procedures [4]. Fluorescence labeling techniques provide ±15% accuracy but offer advantages for studying mixed monolayer systems and dynamic processes [4]. Infrared spectroscopy integration methods correlate absorbance intensities with surface coverage, achieving ±10% accuracy [5] [13].

Stability Factors and Degradation Kinetics

The stability of 6-mercaptohexanoic acid self-assembled monolayers depends on multiple environmental factors, including temperature, pH, electrochemical potential, and exposure to oxidizing agents. Understanding these stability factors is crucial for optimizing monolayer performance in practical applications.

Temperature stability studies demonstrate that 6-mercaptohexanoic acid monolayers remain stable at room temperature for extended periods, with half-lives exceeding 100 hours at 25°C [14] [15]. The thermal stability extends to temperatures up to 60°C, beyond which thermal desorption becomes significant. The activation energy for thermal desorption has been determined to be approximately 126-167 kilojoules per mole, consistent with the strength of the thiol-gold bond [4].

The pH stability range for 6-mercaptohexanoic acid monolayers extends from pH 4 to pH 9, with optimal stability observed in the pH 6-7 range [16] [9]. At pH values below 4, protonation of the carboxyl groups affects the monolayer structure and stability. Above pH 9, deprotonation of the carboxyl groups increases the susceptibility to oxidation and degradation. The surface pKa of the carboxyl groups in the monolayer has been determined to range from 5.8 to 6.4, which is slightly lower than the bulk pKa due to the confined environment of the monolayer [16] [9].

Oxidation resistance represents a critical stability factor, particularly under alkaline conditions. Studies show that 6-mercaptohexanoic acid monolayers exhibit limited oxidation resistance above pH 9, with degradation half-lives measured in hours to days [5] [14]. The primary degradation mechanism involves oxidation of the sulfur atom to form sulfonate species, which have reduced affinity for gold surfaces and result in monolayer desorption.

Mixed Monolayer Architectures

Mixed monolayer systems incorporating 6-mercaptohexanoic acid with complementary thiol molecules offer enhanced functionality and tunable surface properties. These binary and ternary systems enable precise control over surface charge, wettability, and molecular recognition capabilities.

The most extensively studied mixed monolayer system combines 6-mercaptohexanoic acid with 6-mercapto-1-hexanol in various ratios. Optimal performance is achieved with ratios ranging from 1:1 to 1:4 (6-mercaptohexanoic acid to 6-mercapto-1-hexanol), providing balanced hydrophilicity and hydrophobicity [17] [18]. These mixed monolayers exhibit enhanced stability compared to single-component systems due to favorable intermolecular interactions between the carboxyl and hydroxyl functional groups.

Studies of 6-mercaptohexanoic acid mixed with 11-mercaptoundecanoic acid demonstrate the influence of chain length mismatch on monolayer organization. Despite the four-carbon difference in chain length, stable mixed monolayers can be formed with ratios up to 1:10 (6-mercaptohexanoic acid to 11-mercaptoundecanoic acid) [1] [5]. The longer-chain component provides enhanced stability through increased van der Waals interactions, while the shorter-chain component contributes to improved molecular mobility.

Mixed monolayers with 16-mercaptohexadecanoic acid at ratios of 1:5.5 exhibit exceptional crystallinity and thermal stability [1] [5]. The significant chain length difference results in phase separation at the molecular level, creating distinct domains with different packing densities and orientations. This phase separation can be exploited for creating patterned surfaces with spatially controlled properties.

The incorporation of 6-mercaptohexanoic acid into mixed monolayers with octanethiol and decanethiol provides systems with reduced defect densities and optimized packing arrangements [19] [20]. The methyl-terminated thiols fill interstitial spaces between the bulkier carboxyl-terminated molecules, resulting in more complete surface coverage and improved barrier properties.

Formation kinetics of mixed monolayers involving 6-mercaptohexanoic acid exhibit complex behavior due to competitive adsorption processes. The relative adsorption rates depend on the molecular structure, chain length, and functional group properties of the co-adsorbates [1] [5]. Generally, 6-mercaptohexanoic acid exhibits preferential adsorption due to its favorable interaction with gold surfaces, but the final monolayer composition can be controlled through solution stoichiometry and adsorption conditions.

Electrochemical Properties of Self-Assembled Monolayers

The electrochemical properties of 6-mercaptohexanoic acid self-assembled monolayers are fundamental to their application in electrochemical sensors, biosensors, and electronic devices. These properties are characterized by high charge transfer resistance, low double layer capacitance, and pH-dependent surface charge behavior.

Charge transfer resistance represents the most significant electrochemical property of 6-mercaptohexanoic acid monolayers, with values ranging from 10⁴ to 10⁶ ohm·square centimeters depending on monolayer quality and electrolyte conditions [8] [11]. This high resistance indicates effective blocking of electron transfer between the electrode and solution-phase redox species, making these monolayers valuable for creating selective electrochemical barriers.

The double layer capacitance of 6-mercaptohexanoic acid monolayers ranges from 1 to 10 microfarads per square centimeter, significantly lower than bare gold electrodes due to the insulating properties of the organic monolayer [8] [11]. This low capacitance reflects the effective thickness of the dielectric layer formed by the oriented molecules and correlates with the molecular tilt angle and packing density.

Electron transfer rate constants through 6-mercaptohexanoic acid monolayers are typically in the range of 10⁻³ to 10⁻⁵ centimeters per second, demonstrating the effective barrier properties of the monolayer [8] [11]. The rate constant depends on the molecular tilt angle, defect density, and the nature of the redox probe used for characterization. Tunneling through the monolayer represents the primary mechanism for electron transfer in defect-free regions.

The surface pKa of 6-mercaptohexanoic acid monolayers has been determined to be 5.8-6.4 through pH titration studies using quartz crystal microbalance and electrochemical methods [16] [9]. This value is slightly lower than the bulk pKa due to the confined environment of the monolayer and interactions between neighboring carboxyl groups. The surface pKa can be modulated by applied electrode potential, providing dynamic control over surface charge.

Electrochemical impedance spectroscopy provides comprehensive characterization of the frequency-dependent behavior of 6-mercaptohexanoic acid monolayers. At low frequencies (1 hertz), impedance magnitudes of 10⁴ to 10⁵ ohm·square centimeters are typical, reflecting the combined effects of charge transfer resistance and double layer capacitance [21] [11]. The impedance behavior can be modeled using equivalent circuit approaches that account for the monolayer capacitance, charge transfer resistance, and solution resistance.

The blocking efficiency of 6-mercaptohexanoic acid monolayers against ferricyanide redox probes typically exceeds 95-99%, indicating near-complete surface coverage and minimal defect density [8] [11]. This high blocking efficiency makes these monolayers suitable for applications requiring selective permeability or electrochemical isolation.

Faradaic current densities through 6-mercaptohexanoic acid monolayers are typically in the range of 10⁻⁸ to 10⁻⁶ amperes per square centimeter under steady-state conditions [8] [11]. These low current densities reflect the effectiveness of the monolayer in blocking direct electron transfer, with residual currents attributed to tunneling through the organic layer or electron transfer through defect sites.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17689-17-7

Wikipedia

6-Mercaptohexanoic acid

Dates

Last modified: 08-15-2023

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